1,8-Diazabicyclo[6.4.3]pentadecane
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Overview
Description
1,8-Diazabicyclo[6.4.3]pentadecane is a bicyclic organic compound with the molecular formula C₁₃H₂₆N₂. It is known for its unique structure and properties, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[6.4.3]pentadecane involves multiple steps, including addition reactions, hydrogenation, and cyclization. One common method involves the use of caprolactam and acrylonitrile as starting materials. The addition reaction is carried out in the presence of a solvent such as tert-butyl alcohol and a catalyst like sodium hydroxide at temperatures between 10-15°C. This is followed by hydrogenation and cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs by recycling solvents and catalysts. The conversion rate of materials is high, and the yield of the final product is significantly improved through efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazabicyclo[6.4.3]pentadecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amines and other reduced derivatives.
Substitution: It participates in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphorochloridates, acetonitrile, and various halides. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonate diesters, amines, and various substituted derivatives. These products have significant applications in different fields of chemistry and industry .
Scientific Research Applications
1,8-Diazabicyclo[6.4.3]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in organic synthesis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,8-Diazabicyclo[6.4.3]pentadecane involves its interaction with molecular targets and pathways. It acts as a catalyst in various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. Its unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amidine compound used as a catalyst and non-nucleophilic base.
1,5-Diazabicyclo[4.3.0]non-5-ene: A similar compound with applications in organic synthesis and catalysis.
Uniqueness
1,8-Diazabicyclo[6.4.3]pentadecane is unique due to its larger bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it more versatile in certain chemical reactions and applications compared to its smaller counterparts .
Properties
CAS No. |
84905-03-3 |
---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.4.3]pentadecane |
InChI |
InChI=1S/C13H26N2/c1-2-4-9-15-11-6-5-10-14(8-3-1)12-7-13-15/h1-13H2 |
InChI Key |
GJLPFPKIZFILOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2CCCCN(CC1)CCC2 |
Origin of Product |
United States |
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